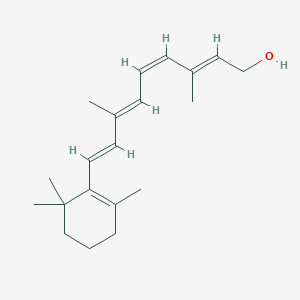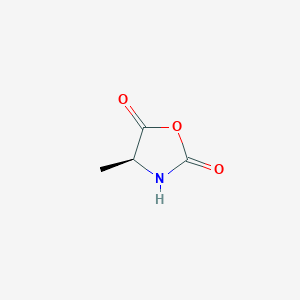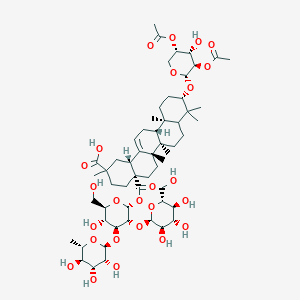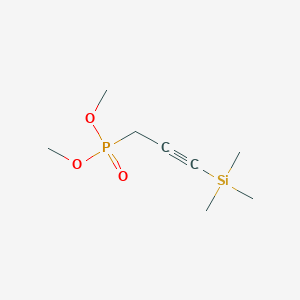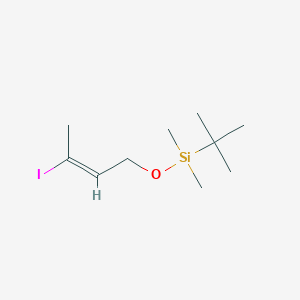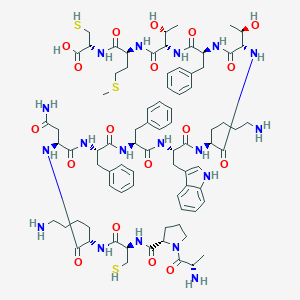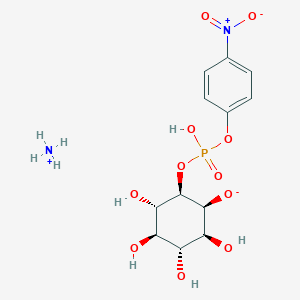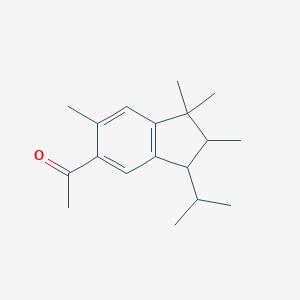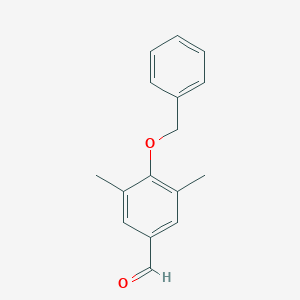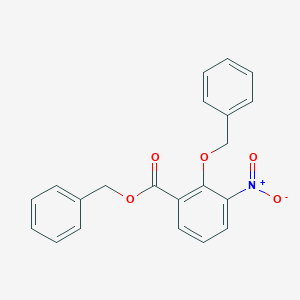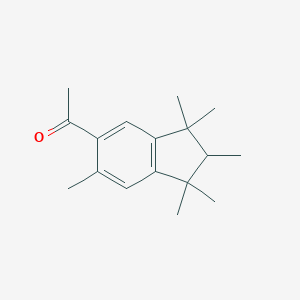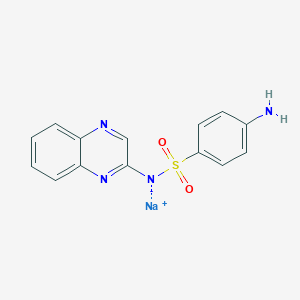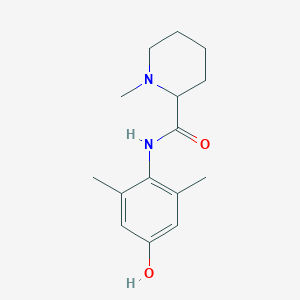
4'-Hydroxymepivacaine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4’-Hydroxymepivacaine consists of a piperidine ring attached to a carboxamide group and a dimethylphenyl group . The presence of the hydroxy group at the 4’ position differentiates it from mepivacaine .Chemical Reactions Analysis
While specific chemical reactions involving 4’-Hydroxymepivacaine are not available, it’s known that mepivacaine undergoes biliary conversion and renal excretion . More research is needed to understand the specific chemical reactions of 4’-Hydroxymepivacaine.Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Metabolism
- Pharmacological Effects in Equine Medicine : Mepivacaine, closely related to 4'-Hydroxymepivacaine, is extensively used in equine medicine. Its pharmacological effects and relationship to analytical findings have been studied, particularly focusing on its use as a local anesthetic and its classification as a Class 2 foreign substance in horse racing (Harkins et al., 1999).
- Metabolism in Human Hepatic Cytochrome P450 : The metabolism of ropivacaine, a compound similar to 4'-Hydroxymepivacaine, by human hepatic Cytochrome P450 has been researched. This study is crucial for understanding how the body processes these local anesthetics (Oda et al., 1995).
Application in Medical Procedures
- Use in Surgical Procedures : The application of bupivacaine, another closely related compound, in various surgical, obstetrical, diagnostic, or therapeutic procedures has been reviewed, highlighting its efficacy and onset of anesthesia (Moore et al., 1978).
- Continuous Femoral Block for Postoperative Pain : The use of modified continuous femoral block with bupivacaine for postoperative pain management after total knee arthroplasty demonstrates the potential for similar applications with 4'-Hydroxymepivacaine (Ganapathy et al., 1999).
Transdermal Delivery and Enhanced Action
- Transdermal Application : Studies on transdermal application of bupivacaine-loaded poly(acrylamide(A)-co-monomethyl itaconate) hydrogels indicate the possibility of similar delivery methods for 4'-Hydroxymepivacaine (Blanco et al., 2003).
- Enhanced Local Anesthetic Action : Research on mepivacaine from bioadhesive gels for enhanced local anesthetic action suggests a pathway for enhancing the efficacy of 4'-Hydroxymepivacaine in similar formulations (Cho et al., 2011).
Innovative Formulations and Applications
- Liposome Bupivacaine for Postsurgical Analgesia : The development of liposome bupivacaine for postsurgical pain management offers insights into potential new formulations for 4'-Hydroxymepivacaine (Baxter et al., 2013).
- Lipid Nanocapsules for Transdermal Delivery : The study on ropivacaine in lipid nanocapsules for transdermal delivery opens up avenues for similar delivery systems for 4'-Hydroxymepivacaine (Zhai et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWYQLEUFLRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169829 | |
| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxymepivacaine | |
CAS RN |
616-66-0 | |
| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxymepivacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXYMEPIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC0AEA94B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



